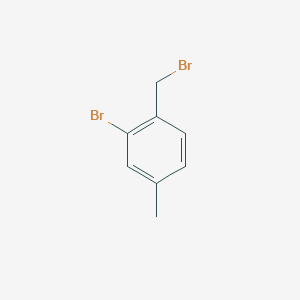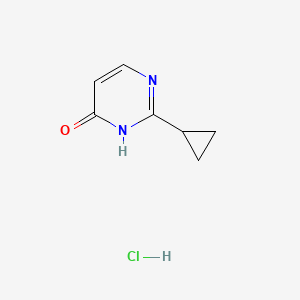
2-Bromo-1-(bromomethyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(bromomethyl)-4-methylbenzene (2-BBMB) is a chemical compound that is widely used in scientific research, particularly in the fields of organic synthesis, biochemistry and physiology. It is a colorless liquid with a boiling point of 132°C and a molecular weight of 249.14 g/mol. Its chemical formula is C7H7Br2. 2-BBMB has a number of unique properties that make it useful for a variety of applications in the laboratory.
Applications De Recherche Scientifique
Bromination and Synthesis of Sulfur-Functionalized Benzoquinones
Research has shown that the bromination of certain methylbenzenes, similar to 2-Bromo-1-(bromomethyl)-4-methylbenzene, leads to the synthesis of various bromination products. One such product, 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, has been synthesized and used to create new sulfur-containing quinone derivatives. These derivatives are significant in organic synthesis and have potential applications in various chemical industries (Aitken et al., 2016).
Thermochemical Studies
The thermochemistry of halogen-substituted methylbenzenes, including compounds similar to this compound, has been extensively studied. These studies involve analyzing vapor pressures, vaporization, fusion, and sublimation enthalpies. The findings contribute to a deeper understanding of the physical and chemical properties of these compounds, which is crucial for their application in various scientific and industrial processes (Verevkin et al., 2015).
X-Ray Structure Determinations
The structures of several benzene derivatives, including those with bromo and bromomethyl substituents, have been determined through X-ray crystallography. This research provides valuable insights into the molecular configuration, intermolecular interactions, and packing motifs of these compounds, which are essential for understanding their reactivity and potential applications in material science and chemistry (Jones et al., 2012).
Liquid-phase Oxidation
Studies have explored the liquid-phase oxidation of methylbenzenes using catalyst systems. These reactions result in the formation of benzyl acetates, benzaldehydes, and nuclear-brominated products. Understanding these oxidation processes is vital for the development of new synthetic methods and the production of valuable chemical intermediates (Okada & Kamiya, 1981).
Synthesis of Organic Compounds
The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene has been demonstrated. This compound, used as an intermediate in various applications like medicinal agents, organic dyes, and electroluminescent materials, highlights the broader utility of brominated benzene derivatives in organic synthesis (Xuan et al., 2010).
Polymerization Applications
The self-condensation of bromomethyl-substituted benzene derivatives has been studied for the synthesis of hyperbranched polymers. These polymers have numerous applications in material science due to their unique structural properties (Uhrich et al., 1992).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-1-(bromomethyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIWEVXOEHKTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75366-14-2 |
Source


|
| Record name | 2-bromo-1-(bromomethyl)-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2688217.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2688223.png)
![2-{[(4-fluorophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2688224.png)
![Methyl 4-[(3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2688225.png)

![3-methyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2688228.png)



![N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2688234.png)

